N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]prop-2-enamide
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Overview
Description
N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]prop-2-enamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]prop-2-enamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Dimethoxy Groups: The 4,6-dimethoxy groups can be introduced through electrophilic substitution reactions using appropriate methoxy-substituted reagents.
Attachment of the Propyl Chain: The propyl chain can be attached to the indole core via alkylation reactions using propyl halides.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through amidation reactions using appropriate amine and acylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity . Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole moiety, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-diiso-propylphenyl)-1-(1H-indol-2-yl)methanimine
- 4,6-dimethoxy-3-methyl-2,7-bis[(phenyl-imino)methyl]indole
- 2-(phenyl-N-oxidoiminomethyl)-3-phenylaminoindole
Uniqueness
N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]prop-2-enamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties . Its combination of the indole core with dimethoxy and prop-2-enamide functionalities makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-16(19)17-7-5-6-11-8-13-14(18-11)9-12(20-2)10-15(13)21-3/h4,8-10,18H,1,5-7H2,2-3H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZAJHVRLKCJCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)CCCNC(=O)C=C)C(=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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